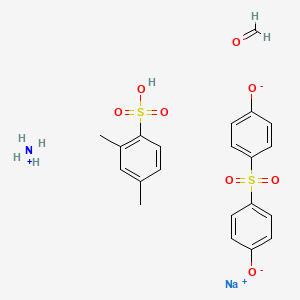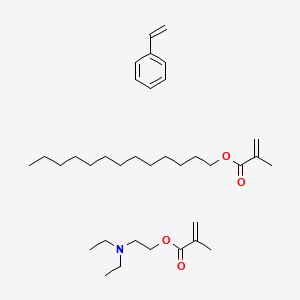
2-(Diethylamino)ethyl 2-methylprop-2-enoate;styrene;tridecyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 2-methylprop-2-enoate;styrene;tridecyl 2-methylprop-2-enoate is a complex compound that combines three distinct chemical entities. Each component contributes unique properties to the overall compound, making it valuable in various scientific and industrial applications. The compound is known for its versatility and is used in fields ranging from polymer chemistry to materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-(diethylamino)ethanol under acidic conditions . Styrene is usually synthesized through the dehydrogenation of ethylbenzene . Tridecyl 2-methylprop-2-enoate can be prepared by esterifying methacrylic acid with tridecyl alcohol .
Industrial Production Methods
Industrial production of these compounds often involves large-scale esterification processes. For instance, 2-(Diethylamino)ethyl 2-methylprop-2-enoate is produced in reactors where methacrylic acid and 2-(diethylamino)ethanol are combined under controlled temperatures and pressures . Styrene production involves catalytic dehydrogenation of ethylbenzene in the presence of steam . Tridecyl 2-methylprop-2-enoate is produced similarly to its laboratory synthesis but on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
Oxidation: N-oxides and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Substituted esters and amines.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl 2-methylprop-2-enoate;styrene;tridecyl 2-methylprop-2-enoate is used in various scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of copolymers with unique properties.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine:
Industry: The compound is used in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethyl 2-methylprop-2-enoate;styrene;tridecyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing active components that interact with biological targets . The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity . The styrene component can undergo polymerization, forming long chains that contribute to the material’s properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methylamino)ethyl 2-methylprop-2-enoate
- 2-(Dimethylamino)ethoxy ethanol
- 2-(Carbamoylamino)ethyl 2-methylprop-2-enoate
Uniqueness
2-(Diethylamino)ethyl 2-methylprop-2-enoate;styrene;tridecyl 2-methylprop-2-enoate is unique due to its combination of three distinct chemical entities, each contributing specific properties. This combination allows for the creation of materials with tailored properties, making it highly versatile in various applications .
Eigenschaften
CAS-Nummer |
65086-64-8 |
|---|---|
Molekularformel |
C35H59NO4 |
Molekulargewicht |
557.8 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-methylprop-2-enoate;styrene;tridecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H32O2.C10H19NO2.C8H8/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-17(18)16(2)3;1-5-11(6-2)7-8-13-10(12)9(3)4;1-2-8-6-4-3-5-7-8/h2,4-15H2,1,3H3;3,5-8H2,1-2,4H3;2-7H,1H2 |
InChI-Schlüssel |
IZYDLEZURJXHIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOC(=O)C(=C)C.CCN(CC)CCOC(=O)C(=C)C.C=CC1=CC=CC=C1 |
Verwandte CAS-Nummern |
65086-64-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-](/img/structure/B13765689.png)
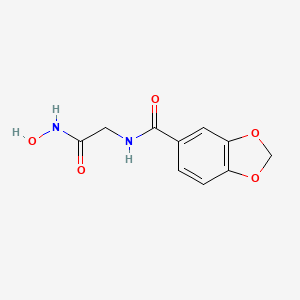
![N-[4-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B13765696.png)
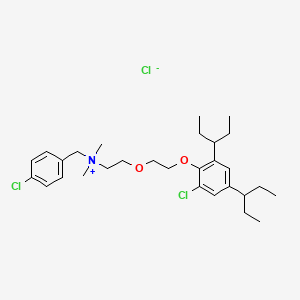
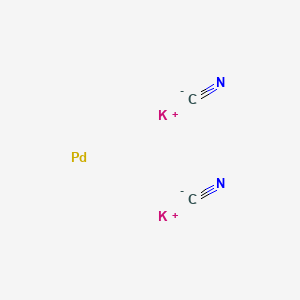
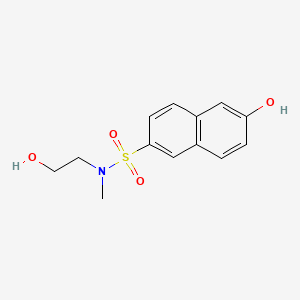

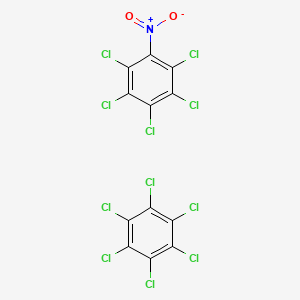
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)
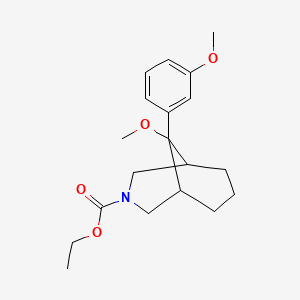
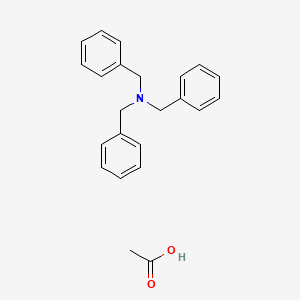
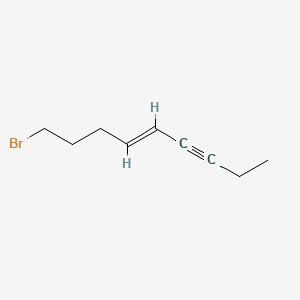
![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)
